5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
6-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H10N2O3/c12-7-1-2-8-6(5-7)3-4-11(8)9(14)13-10(15)16-11/h1-2,5H,3-4,12H2,(H,13,14,15) |
InChI Key |
WYMDYJYFIJFFSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)N)C(=O)NC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Intermediate 12: Spiro[indene-oxazolidine] Core Assembly
The synthesis begins with the preparation of a protected spirocyclic precursor. For instance, intermediate 12 (2-((R)-5-amino-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide) is generated through the following steps:
-
Deprotection : Treatment of a tert-butyloxycarbonyl (Boc)-protected amine with trifluoroacetic acid (TFA) in dichloromethane liberates the free amine.
-
Cyclization : The amine reacts with triphosgene (bis(trichloromethyl) carbonate) in the presence of triethylamine, forming the oxazolidine-2,4-dione ring via carbonylative cyclization.
Functionalization
The 5-amino group is introduced through:
-
Urea Formation : Reaction with tert-butyl (4-aminophenyl)carbamate under basic conditions, followed by deprotection.
-
Reductive Amination : Use of sodium cyanoborohydride to reduce imine intermediates formed from aldehydes and primary amines.
Radical Bicyclization Strategies
Domino radical bicyclization offers a novel route to spirocyclic structures, leveraging alkoxyaminyl radicals to form multiple rings in a single step. While originally developed for 1-azaspiro[4.4]nonanes, this method can be adapted for oxazolidine diones by modifying substrate design.
Reaction Mechanism
Optimization Parameters
-
Solvent : Cyclohexane or toluene at reflux (80–110°C).
-
Radical Stabilizers : Adding thiols (e.g., 1-dodecanethiol) suppresses undesired side reactions.
| Step | Conditions |
|---|---|
| Iodination | pH 2–3, ICl, 60–90°C |
| Quenching | Na₂S₂O₃, 25°C |
| Decolorization | Activated carbon, pH >4 |
| Crystallization | Cooling to 25–45°C |
This approach reduces batch-to-batch variability and enhances yield reproducibility.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High atom economy, fewer steps | Sensitive to steric hindrance |
| Stepwise Synthesis | Stereochemical control | Multi-step, lower overall yield |
| Radical Bicyclization | Rapid ring formation | Requires toxic radical initiators |
| Continuous Flow | Scalability, consistency | High initial equipment cost |
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Various substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Structural Features
The compound features both an amino group and two carbonyl groups, which enhance its reactivity and biological activity. Its spiro configuration is particularly notable for its potential interactions with biological targets.
Histone Acetyltransferase Inhibition
5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione has been identified as a potent and selective inhibitor of p300 and CBP histone acetyltransferases (HATs). These enzymes are crucial in the regulation of gene expression through the acetylation of histones. The inhibition of HAT activity suggests potential applications in:
- Cancer Therapy : Dysregulation of HATs is often associated with various cancers. The compound's ability to inhibit these enzymes may offer new avenues for cancer treatment.
- Inflammatory Diseases : By modulating gene expression involved in inflammatory pathways, this compound could be beneficial in treating conditions characterized by excessive inflammation.
Mechanistic Studies
Research involving this compound typically employs biochemical assays to measure its effects on enzyme activity. Molecular docking studies further elucidate the binding interactions at the atomic level, providing insights into how the compound exerts its inhibitory effects on HATs.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(2-Aminophenyl)-1,3-oxazolidine-2,4-dione | Structure | Contains an aminophenyl group; potential anti-cancer properties. |
| Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione | Structure | Exhibits different heterocyclic characteristics; involved in various biological activities. |
| Spiro[indoline-3',4'-pyrrolidine] derivatives | Structure | Known for their diverse pharmacological effects; structurally distinct from oxazolidines. |
This comparison highlights the unique aspects of this compound due to its specific spiro configuration and dual functionality.
Case Studies and Research Findings
Recent studies have focused on the compound's potential therapeutic applications:
- Cancer Cell Line Studies : In vitro studies have shown that this compound effectively reduces cell proliferation in various cancer cell lines through HAT inhibition.
- Inflammation Models : Animal models of inflammation have demonstrated that treatment with this compound significantly reduces inflammatory markers, suggesting its therapeutic potential in inflammatory diseases.
These findings underline the importance of further research into the pharmacological properties and mechanisms of action of this compound.
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione involves its interaction with specific molecular targets. This compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations
The following table highlights key structural differences between 5-amino-spirooxazolidinedione and its analogs:
Key Observations :
- Brominated analogs (e.g., 5-bromo derivatives) are common intermediates for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups .
- Hydroxy and amino substituents improve polarity and metabolic stability compared to halogenated versions .
- Acetamide-linked derivatives (e.g., compound B4) demonstrate enhanced target affinity due to additional hydrogen-bonding motifs .
Pharmacological Activity
Commercial Availability and Cost
Biological Activity
5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione is a complex organic compound notable for its unique spiro structure and significant biological activity. This compound has garnered attention due to its role as a potent inhibitor of histone acetyltransferases (HATs), specifically p300 and CBP, which are critical in regulating gene expression through histone acetylation. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- Density : 1.49 g/cm³ (predicted)
- pKa : 7.80 (predicted)
The compound's structure includes an amino group and two carbonyl groups, which contribute to its reactivity and biological interactions.
Histone Acetyltransferase Inhibition
This compound has been identified as a selective inhibitor of p300 and CBP HATs. These enzymes play a crucial role in the acetylation of histones, influencing gene expression and cellular functions. Inhibition of these HATs can lead to altered gene expression patterns that may be beneficial in treating various cancers and inflammatory diseases .
Antiproliferative Effects
Recent studies have demonstrated the antiproliferative effects of this compound on multiple cancer cell lines. For instance, in vitro assays showed significant growth inhibition of the A549 human lung cancer cell line and the SH-SY5Y neuroblastoma cell line:
| Cell Line | Concentration (μg/mL) | Growth Control (%) |
|---|---|---|
| A549 | 50 | 50 |
| SH-SY5Y | 50 | 50 |
These results indicate that the compound exhibits promising potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve disruption of MDM2-p53 interactions. This interaction is pivotal in regulating apoptosis and cell cycle progression in cancer cells. The compound's ability to inhibit HATs may enhance p53 activity by preventing its degradation .
Study on Antiproliferative Activity
In a systematic study assessing various derivatives of spiro compounds related to this compound, researchers found that specific derivatives exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts. The exo-5a derivative was particularly promising, showing significant efficacy against both A549 and SH-SY5Y cell lines at varying concentrations .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis highlighted that modifications to the spiro structure could influence biological activity. For instance, introducing different substituents on the indene core or altering the oxazolidine ring may enhance selectivity and potency against specific cancer types .
Q & A
Q. What are the common synthetic routes for 5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from indene derivatives. A key approach includes:
Spirocyclization : Reacting indene precursors with oxazolidinedione intermediates under basic conditions (e.g., triethylamine in THF) .
Amination : Substituting halogenated analogs (e.g., 5-bromo derivatives) with ammonia or hydrazine hydrate via nucleophilic substitution. For example, refluxing with hydrazine hydrate introduces the amino group while maintaining spirocyclic integrity .
- Optimization Tips :
- Temperature Control : Maintain low temperatures (2–7°C) during triphosgene addition to prevent side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (50% ethanol) to isolate pure products .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl stretches (1782 cm⁻¹ for oxazolidinedione) and NH₂ vibrations (3260–3328 cm⁻¹) .
- NMR :
- ¹H NMR : Peaks at δ 3.03–3.33 ppm (CH₂ groups in spiro system) and δ 7.19–7.21 ppm (aromatic protons) confirm the indene-oxazolidine framework .
- ¹³C NMR : Signals at δ 175.9 ppm (C=O) and δ 44.5 ppm (spiro carbon) are diagnostic .
- X-ray Crystallography : Resolves stereochemistry, critical for understanding bioactivity .
Q. How can this compound serve as a building block for synthesizing derivatives with modified bioactivity?
- Methodological Answer :
- Functionalization :
- Halogenation : Introduce bromine/chlorine at position 5 for cross-coupling reactions (e.g., Suzuki-Miyaura) to create aryl/heteroaryl derivatives .
- Acylation : React the amino group with activated esters (e.g., NHS esters) to form amides, enhancing target specificity .
Advanced Research Questions
Q. How does the presence of the amino group influence bioactivity compared to halogenated analogs like 5-bromo derivatives?
- Methodological Answer :
- Comparative Analysis :
| Derivative | Bioactivity | Key Structural Feature | Reference |
|---|---|---|---|
| 5-Amino | Anticancer (IC₅₀ ~0.29 nM) | NH₂ enhances H-bonding with targets | |
| 5-Bromo | Antimicrobial | Br increases electrophilicity |
- Experimental Design :
- Perform molecular docking to compare binding modes of amino vs. bromo derivatives with enzymes (e.g., histone acetyltransferases) .
- Use in vitro cytotoxicity assays (e.g., MTT on Jurkat/U937 cells) to quantify potency differences .
Q. What strategies resolve contradictions in reported biological activities of spirooxazolidinediones across studies?
- Methodological Answer :
- Variables to Control :
Cell Line Specificity : Test compounds on multiple lines (e.g., HeLa vs. K562) to identify context-dependent effects .
Stereochemistry : Verify enantiopurity via chiral HPLC; (R)- vs. (S)-configurations may have divergent activities .
- Data Reconciliation : Use meta-analysis tools to correlate structural features (e.g., substituent electronegativity) with activity trends .
Q. What mechanistic insights exist for this compound’s apoptosis-inducing effects in cancer cells?
- Methodological Answer :
- Flow Cytometry : Assess apoptosis via Annexin V/PI staining in leukemic cells (e.g., U937) after 24-hour treatment .
- Pathway Analysis :
- Measure caspase-3/7 activation (luminescent assays).
- Evaluate mitochondrial membrane potential loss (JC-1 dye) to confirm intrinsic apoptosis pathways .
- Transcriptomic Profiling : RNA-seq to identify dysregulated genes (e.g., Bcl-2 family) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
